N-(1-(Hydroxymethyl)propyl)undecenamide

Description

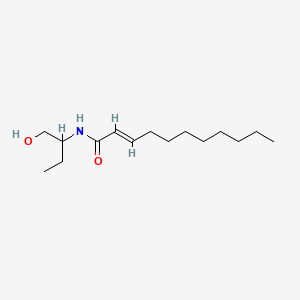

N-(1-(Hydroxymethyl)propyl)undecenamide is an amide derivative featuring an undecenamide backbone (11-carbon chain with a double bond) substituted with a hydroxymethylpropyl group. The hydroxymethyl group enhances hydrophilicity, while the undecenamide chain contributes to lipophilicity, creating a balance that may influence solubility, reactivity, and biological activity.

Properties

CAS No. |

94023-78-6 |

|---|---|

Molecular Formula |

C15H29NO2 |

Molecular Weight |

255.40 g/mol |

IUPAC Name |

(E)-N-(1-hydroxybutan-2-yl)undec-2-enamide |

InChI |

InChI=1S/C15H29NO2/c1-3-5-6-7-8-9-10-11-12-15(18)16-14(4-2)13-17/h11-12,14,17H,3-10,13H2,1-2H3,(H,16,18)/b12-11+ |

InChI Key |

BRMCAMJOAYDCLR-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)NC(CC)CO |

Canonical SMILES |

CCCCCCCCC=CC(=O)NC(CC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Hydroxymethyl)propyl)undecenamide typically involves the reaction of undecenoic acid with 1-(hydroxymethyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Undecenoic Acid+1-(Hydroxymethyl)propylamine→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as toluene or ethanol, and the product is purified through techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(1-(Hydroxymethyl)propyl)undecenamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The double bond in the undecenamide moiety can be reduced to form a saturated amide.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: Formation of N-(1-(Carboxymethyl)propyl)undecenamide.

Reduction: Formation of N-(1-(Hydroxymethyl)propyl)undecanamide.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1-(Hydroxymethyl)propyl)undecenamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(Hydroxymethyl)propyl)undecenamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the undecenamide moiety can interact with lipid membranes, potentially altering their properties and affecting cellular processes.

Comparison with Similar Compounds

(a) 8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide (8c)

- Structure: Contains a hydroxymethylpropyl group similar to the target compound but with additional dithiolan and butanoylamino moieties .

- Molecular Weight : 435.2351 (vs. estimated ~250–300 for the target compound), indicating higher complexity due to added functional groups.

(b) N-Isobutyl-10-undecenamide (CAS 62855-91-8)

- Structure : Shares the undecenamide backbone but substitutes the hydroxymethylpropyl group with an isobutyl group .

- Molecular Weight : 239.40 g/mol, lower than the target compound due to the absence of polar hydroxymethyl groups.

- Key Difference : The isobutyl group increases lipophilicity (logP ~4.5 estimated) compared to the target compound, which likely has a lower logP due to the hydroxymethyl group .

(c) 1-Undecanamine (CAS 7307-55-3)

- Structure : A primary amine with an 11-carbon chain, lacking the amide and hydroxymethyl groups .

- Physical Properties : LogP ~4.5 (Crippen Method), melting point 15–17°C, and low water solubility. Highlights how replacing the amine with an amide group (as in the target compound) reduces volatility and increases polarity .

Physicochemical Properties

Biological Activity

N-(1-(Hydroxymethyl)propyl)undecenamide, a compound with potential applications in various fields, has garnered attention for its biological activity. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological properties.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxymethyl group and an undecenamide backbone. This configuration may influence its interactions with biological systems, potentially affecting its efficacy in various applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted the compound's effectiveness against several bacterial strains, suggesting that it could serve as a potential candidate for use in antimicrobial formulations. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Insect Repellent Activity

The compound has also been investigated for its insect repellent properties. According to patent literature, this compound can be incorporated into formulations aimed at repelling insects effectively. Its efficacy is attributed to its ability to interfere with the olfactory receptors of insects, thereby reducing their attraction to treated surfaces .

Case Studies

Case Study 1: Antimicrobial Efficacy

A case study evaluated the antimicrobial effects of this compound in a clinical setting. The study involved testing the compound against common pathogens found in wound infections. Results demonstrated significant reductions in bacterial counts when the compound was applied topically, indicating its potential as a therapeutic agent in wound care.

Case Study 2: Insect Repellent Formulation

Another case study focused on developing an insect repellent spray incorporating this compound. Field tests revealed that the formulation provided effective protection against mosquito bites for several hours post-application. User feedback highlighted the compound's pleasant scent and non-greasy feel compared to traditional repellents.

Research Findings

A summary of key research findings related to this compound is presented in Table 1 below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; mechanism involves cell membrane disruption. |

| Study 2 | Insect Repellent Properties | Demonstrated significant repellency against mosquitoes; effective for several hours post-application. |

| Study 3 | Formulation Development | Successful incorporation into topical formulations; user satisfaction noted for sensory attributes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.